1-(Difluoromethoxy)-2-fluoro-3-methylbenzene 1-(Difluoromethoxy)-2-fluoro-3-methylbenzene
Brand Name: Vulcanchem
CAS No.: 90370-43-7
VCID: VC11706343
InChI: InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3
SMILES: CC1=C(C(=CC=C1)OC(F)F)F
Molecular Formula: C8H7F3O
Molecular Weight: 176.14 g/mol

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene

CAS No.: 90370-43-7

Cat. No.: VC11706343

Molecular Formula: C8H7F3O

Molecular Weight: 176.14 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethoxy)-2-fluoro-3-methylbenzene - 90370-43-7

Specification

CAS No. 90370-43-7
Molecular Formula C8H7F3O
Molecular Weight 176.14 g/mol
IUPAC Name 1-(difluoromethoxy)-2-fluoro-3-methylbenzene
Standard InChI InChI=1S/C8H7F3O/c1-5-3-2-4-6(7(5)9)12-8(10)11/h2-4,8H,1H3
Standard InChI Key DDVOTZUDRGLSSS-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OC(F)F)F
Canonical SMILES CC1=C(C(=CC=C1)OC(F)F)F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 1-(difluoromethoxy)-2-fluoro-3-methylbenzene is C₈H₇F₃O, with a molecular weight of 176.14 g/mol. The IUPAC name reflects its substitution pattern: a benzene ring with substituents at positions 1 (difluoromethoxy), 2 (fluoro), and 3 (methyl).

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₈H₇F₃O
Molecular Weight176.14 g/mol
IUPAC Name1-(Difluoromethoxy)-2-fluoro-3-methylbenzene

Electronic and Steric Effects

The difluoromethoxy group (–O–CF₂H) combines electron-withdrawing fluorine atoms with a methoxy backbone, creating a polar yet stable moiety. The fluorine at position 2 further withdraws electron density, while the methyl group at position 3 introduces steric hindrance. This interplay affects the compound’s reactivity in substitution and coupling reactions.

Synthesis and Preparation Methods

Halogenation-Substitution Strategy

A common synthetic route involves halogenation followed by nucleophilic substitution. For example, 1-bromo-2-fluoro-3-methylbenzene can react with difluoromethanol (HO–CF₂H) under alkaline conditions to replace bromine with the difluoromethoxy group. This method mirrors protocols used for pyrazole derivatives, where halogenated intermediates undergo substitution with difluoromethanol in the presence of bases like NaOH or KOH .

Example Protocol:

  • Halogenation: Bromination of 2-fluoro-3-methyltoluene using N-bromosuccinimide (NBS) yields 1-bromo-2-fluoro-3-methylbenzene.

  • Substitution: Reacting the brominated intermediate with difluoromethanol and KOH in tetrahydrofuran (THF) at reflux replaces bromine with –O–CF₂H .

Direct Functionalization

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic fluorine and methyl groups. It is soluble in organic solvents like ethyl acetate, THF, and dichloromethane. Stability studies suggest resistance to hydrolysis under neutral conditions, though acidic or basic environments may cleave the difluoromethoxy group.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: The difluoromethoxy proton (–O–CF₂H) appears as a triplet (δ ~6.3 ppm, J ≈ 20 Hz) due to coupling with two fluorine atoms. Aromatic protons resonate as doublets or doublet-of-doublets (δ 6.8–7.2 ppm), influenced by adjacent substituents.

  • ¹³C NMR: The –O–CF₂H carbon appears at δ ~120 ppm (t, J ≈ 250 Hz), while the methyl carbon resonates at δ ~20 ppm.

Infrared (IR) Spectroscopy

  • C–F stretches: 1100–1000 cm⁻¹ (difluoromethoxy).

  • C–O–C asymmetric stretch: ~1250 cm⁻¹.

Table 2: Key Spectroscopic Data

TechniqueKey Signals
¹H NMRδ 6.3 (t, –O–CF₂H), δ 2.3 (s, CH₃)
¹³C NMRδ 120 (t, –O–CF₂), δ 20 (CH₃)
IR1100 cm⁻¹ (C–F), 1250 cm⁻¹ (C–O–C)

Reactivity and Chemical Behavior

Nucleophilic Substitution

The difluoromethoxy group’s electron-withdrawing nature activates the benzene ring for electrophilic substitution at positions para and meta to existing substituents. For example, nitration or sulfonation may occur at position 4 or 5.

Oxidative and Reductive Pathways

  • Oxidation: The methyl group can oxidize to a carboxylic acid under strong oxidative conditions (e.g., KMnO₄/H⁺).

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the aromatic ring to a cyclohexane derivative, though steric hindrance from the methyl group may slow reactivity.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Analogous fluorinated compounds inhibit cytochrome P450 enzymes and hydrolases. The difluoromethoxy group’s electronegativity may disrupt enzyme-substrate interactions, though specific targets remain uncharacterized.

Receptor Interactions

Fluorine’s small size and high electronegativity enable precise interactions with hydrophobic receptor pockets. Molecular docking studies of similar compounds suggest affinity for G-protein-coupled receptors (GPCRs).

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